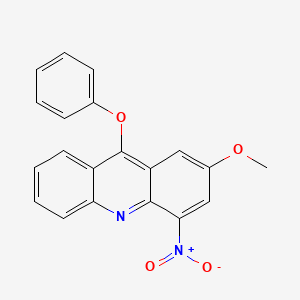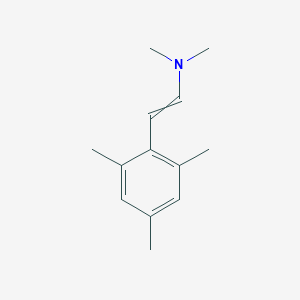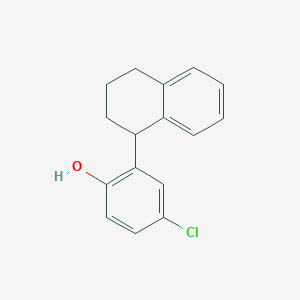
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4th position and a tetrahydronaphthalenyl group at the 2nd position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene and 4-chlorophenol.
Friedel-Crafts Alkylation: The key step involves a Friedel-Crafts alkylation reaction where 1,2,3,4-tetrahydronaphthalene is alkylated with 4-chlorophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)quinone.
Reduction: Formation of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and tetrahydronaphthalenyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenol: Lacks the tetrahydronaphthalenyl group, resulting in different chemical and biological properties.
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol: Lacks the chloro group, leading to variations in reactivity and applications.
4-Bromo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol: Similar structure but with a bromo group instead of a chloro group, affecting its chemical behavior.
Uniqueness
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is unique due to the presence of both the chloro and tetrahydronaphthalenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
86763-46-4 |
|---|---|
Fórmula molecular |
C16H15ClO |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
4-chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C16H15ClO/c17-12-8-9-16(18)15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14,18H,3,5,7H2 |
Clave InChI |
NLGSVXHHJNPERN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


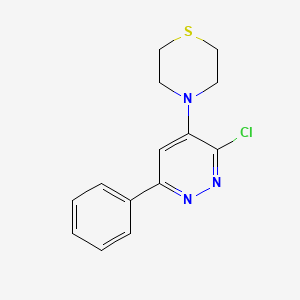
![Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate](/img/structure/B14398013.png)
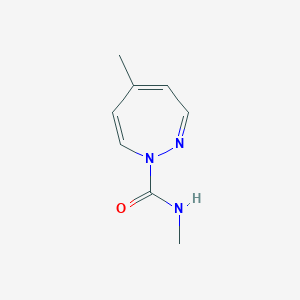
![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
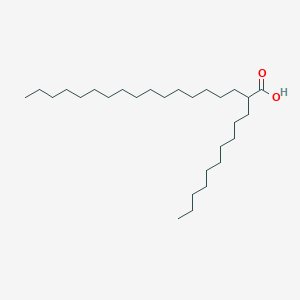
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)

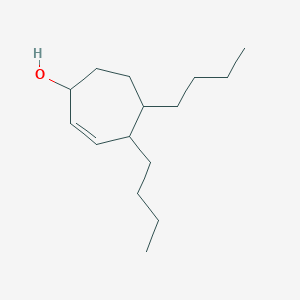
![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
